molecular formula C16H9BrFNO3 B2724181 6-bromo-N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 313669-50-0

6-bromo-N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2724181
CAS No.: 313669-50-0
M. Wt: 362.154
InChI Key: CTKDMOUXKVQFOQ-UHFFFAOYSA-N
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Description

6-bromo-N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C16H9BrFNO3 and its molecular weight is 362.154. The purity is usually 95%.
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Scientific Research Applications

G Protein-Coupled Receptor GPR35 Agonist

One significant application of a structurally similar compound, 6-bromo-8-(4-[(3)H]methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid, is its role as a potent and selective agonist for the orphan G protein-coupled receptor GPR35. This application is particularly important in the context of pharmaceutical research and development, offering a new pathway to modulate this receptor's activity, which may lead to therapeutic applications for diseases associated with this receptor. The study conducted by Thimm et al. (2013) highlights the compound's high affinity and selectivity towards GPR35, providing a valuable tool for further investigation into the receptor's function and its potential as a drug target (Thimm, D., Funke, M., Meyer, A., & Müller, C., 2013).

Antitumor Activity

Another research application involves the analog 6-bromo-8-ethoxy-3-nitro-2H-chromene (BENC-511), demonstrating potent antiproliferative activities against a variety of tumor cell lines. Yin et al. (2013) discovered BENC-511's effectiveness in blocking AKT phosphorylation and inducing cancer cell apoptosis, highlighting the potential of such compounds in cancer research and therapy. This study not only presents a new avenue for antitumor agent development but also emphasizes the importance of structural analogs in enhancing biological activity (Yin, S., Shi, M., Kong, T., Zhang, C.-M., Han, K.-k., Cao, B., Zhang, Z., Du, X., Tang, L.-Q., Mao, X., & Liu, Z., 2013).

Fluorogenic Substrate for Metallo-β-lactamases

Zhang et al. (2013) synthesized a novel fluorogenic substrate for metallo-β-lactamases (MβLs) featuring the core 2-oxo-2H-chromene structure. This substrate, designed for activity assays with MβLs, underscores the versatile utility of chromene derivatives in developing diagnostic tools and studying enzymatic activity, particularly in the context of antibiotic resistance research. The substrate's specific interaction with MβLs presents a method for monitoring enzyme activity, aiding in the understanding and potentially combating β-lactamase-mediated drug resistance (Zhang, Y.-l., Xiao, J.-M., Feng, J.-L., Yang, K.-W., Feng, L., Zhou, L.-S., & Crowder, M., 2013).

Selective Chemosensors

The development of chemosensors utilizing coumarin fluorophores demonstrates another application area for chromene derivatives. Meng et al. (2018) synthesized a compound acting as a highly selective fluorescence chemosensor for detecting Cu^2+ and H_2PO_4^− ions. This research indicates the potential of chromene-based compounds in environmental monitoring, diagnostics, and chemical sensing, showcasing their ability to provide selective, sensitive detection of specific ions, which is crucial for various scientific and industrial applications (Meng, X., Li, S., Ma, W., Wang, J., Hu, Z., & Cao, D., 2018).

Properties

IUPAC Name

6-bromo-N-(4-fluorophenyl)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrFNO3/c17-10-1-6-14-9(7-10)8-13(16(21)22-14)15(20)19-12-4-2-11(18)3-5-12/h1-8H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTKDMOUXKVQFOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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